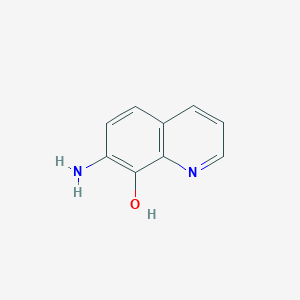

7-Aminoquinolin-8-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

7-aminoquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-7-4-3-6-2-1-5-11-8(6)9(7)12/h1-5,12H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAKRMUBGTNPWBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)N)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80512717 | |

| Record name | 7-Aminoquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18472-06-5 | |

| Record name | 7-Aminoquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of 7-Aminoquinolin-8-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 7-Aminoquinolin-8-ol, a valuable quinoline derivative with applications in medicinal chemistry and materials science. This document details the synthetic pathway from 8-hydroxyquinoline, including experimental protocols and characterization data for the intermediate and final products.

Introduction

This compound is a substituted quinoline that belongs to the family of 8-hydroxyquinolines. These compounds are known for their significant biological activities and their ability to act as chelating agents for various metal ions. The introduction of an amino group at the 7-position of the 8-hydroxyquinoline scaffold can modulate its electronic properties, coordination chemistry, and biological efficacy, making it a key intermediate for the development of novel therapeutic agents and functional materials.

This guide outlines a two-step synthetic procedure for the preparation of this compound, commencing with the nitration of 8-hydroxyquinoline to yield 7-nitroquinolin-8-ol, followed by the subsequent reduction of the nitro group.

Synthetic Pathway

The synthesis of this compound is achieved through a two-step process involving the nitration of the commercially available 8-hydroxyquinoline, followed by the reduction of the resulting nitro-intermediate.

Caption: Synthetic route to this compound from 8-hydroxyquinoline.

Experimental Protocols

Step 1: Synthesis of 7-Nitroquinolin-8-ol

Reaction: Nitration of 8-hydroxyquinoline.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 8-hydroxyquinoline to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid. The temperature of the reaction mixture should be maintained below 10°C throughout the addition.

-

After the complete addition of 8-hydroxyquinoline, continue stirring the mixture in the ice bath for an additional 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for another 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the resulting solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until a precipitate is formed.

-

Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then dry the product in a desiccator.

Step 2: Synthesis of this compound

Reaction: Reduction of 7-Nitroquinolin-8-ol.

Method A: Reduction with Tin(II) Chloride

-

Suspend 7-Nitroquinolin-8-ol in a mixture of concentrated hydrochloric acid and ethanol in a round-bottom flask.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the suspension with stirring at room temperature.

-

After the addition is complete, heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture and carefully neutralize it with a concentrated sodium hydroxide or ammonium hydroxide solution until the pH is basic.

-

The resulting precipitate, containing the product and tin salts, is collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Method B: Catalytic Hydrogenation

-

Dissolve 7-Nitroquinolin-8-ol in a suitable solvent, such as ethanol or ethyl acetate, in a hydrogenation vessel.

-

Add a catalytic amount of palladium on activated carbon (10% Pd/C).

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by observing the cessation of hydrogen uptake or by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by recrystallization.

Characterization Data

The following tables summarize the key characterization data for the starting material, intermediate, and final product.

Physical and Spectral Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 8-Hydroxyquinoline | C₉H₇NO | 145.16 | 73-75 |

| 7-Nitroquinolin-8-ol | C₉H₆N₂O₃ | 190.16 | ~215 (decomposes) |

| This compound | C₉H₈N₂O | 160.17 | 124 |

Spectroscopic Data

| Compound | IR (cm⁻¹) | ¹H NMR (δ, ppm) | Mass Spec (m/z) |

| 8-Hydroxyquinoline | 3400-3000 (O-H), 1600 (C=N), 1280 (C-O) | 8.7 (dd, H2), 8.1 (dd, H4), 7.4 (m, H3, H5, H6), 7.1 (d, H7) | 145 (M⁺) |

| 7-Nitroquinolin-8-ol | 3400-3100 (O-H), 1520, 1340 (NO₂), 1610 (C=N) | 8.9 (dd, H2), 8.3 (dd, H4), 7.6 (d, H5), 7.5 (d, H6) | 190 (M⁺) |

| This compound | 3450, 3350 (N-H), 3200-2800 (O-H), 1620 (C=N) | 8.6 (dd, H2), 7.9 (dd, H4), 7.2 (d, H5), 6.8 (d, H6), 4.5 (s, NH₂) | 160 (M⁺) |

Note: The exact peak positions and splitting patterns in NMR spectra may vary depending on the solvent and instrument used.

Logical Workflow for Characterization

The following diagram illustrates the logical workflow for the characterization of the synthesized this compound.

Caption: Workflow for the purification and characterization of this compound.

Conclusion

This technical guide provides a detailed methodology for the synthesis of this compound from 8-hydroxyquinoline. The two-step process, involving nitration followed by reduction, is a reliable route to obtain the target compound. The provided characterization data serves as a reference for researchers to confirm the identity and purity of their synthesized material. This versatile intermediate opens avenues for the development of new molecules with potential applications in pharmaceuticals and material sciences.

Spectroscopic properties of 7-Aminoquinolin-8-ol

An In-Depth Technical Guide to the Spectroscopic Properties of 7-Aminoquinolin-8-ol

Introduction

This compound is a heterocyclic aromatic compound belonging to the 8-hydroxyquinoline (8-HQ) family. The 8-HQ scaffold and its derivatives are of significant interest to researchers in medicinal chemistry and materials science due to their roles as potent metal ion chelators, fluorescent probes, and pharmacologically active agents. Derivatives of 8-HQ have been investigated for their neuroprotective, anticancer, antibacterial, and anti-HIV activities. The addition of an amino group to the quinoline ring, as in this compound, is expected to modulate the electronic and, consequently, the spectroscopic properties of the parent molecule, influencing its biological activity and potential applications.

This guide provides a comprehensive overview of the core spectroscopic techniques used to characterize this compound and related compounds. Due to a scarcity of publicly available spectral data for this specific molecule, this document focuses on the fundamental principles, expected spectral characteristics based on analogous compounds, and detailed experimental protocols for acquiring and interpreting the data. It is intended for researchers, scientists, and drug development professionals working with this class of molecules.

Spectroscopic Properties

The spectroscopic profile of this compound is primarily defined by its electronic structure, featuring π→π* and n→π* transitions, which are sensitive to substitution and solvent environment. The key techniques for characterization are UV-Visible (UV-Vis) Absorption, Fluorescence, and Nuclear Magnetic Resonance (NMR) spectroscopy.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the molecule. The spectrum of 8-hydroxyquinoline derivatives is characterized by multiple absorption bands in the UV and visible regions, corresponding to π→π* transitions of the aromatic system. The introduction of an amino group (-NH₂) at the C-7 position, an electron-donating group, is expected to act as an auxochrome, causing a bathochromic (red) shift in the absorption maxima (λmax) compared to the parent 8-hydroxyquinoline.

Table 1: UV-Visible Absorption Data for 8-Hydroxyquinoline Derivatives

| Compound | Solvent | λmax 1 (nm) | λmax 2 (nm) | Reference |

| This compound | Methanol | ~250-260 (Predicted) | ~320-340 (Predicted) | - |

| 8-Hydroxyquinoline | Various | ~242 | ~310 | [1] |

| 5-Amino-8-hydroxyquinoline | Buffer | 266 | - | [2] |

| 8-Aminoquinoline-acid conjugate | - | 362 | - | [3] |

Note: Predicted values for this compound are based on the expected effects of the amino substituent.

Fluorescence Spectroscopy

8-Hydroxyquinoline and its derivatives are known for their fluorescent properties, which are often enhanced upon chelation with metal ions. 8-HQ itself is weakly fluorescent due to an excited-state intramolecular proton transfer from the hydroxyl group to the nitrogen atom. The fluorescence emission is highly sensitive to the solvent environment. It has been predicted that electron-donating substituents at the C-5 or C-7 position of the quinoline skeleton cause a red-shift of the emission. Thus, this compound is expected to fluoresce at a longer wavelength than the parent compound.

Table 2: Fluorescence Emission Data for 8-Hydroxyquinoline Derivatives

| Compound | Solvent | Excitation λ (nm) | Emission λ Range (nm) | Reference |

| This compound | Methanol | ~330 (Predicted) | ~420-450 (Predicted) | - |

| 8-Hydroxyquinoline | Various | 290 | 330 - 410 | [1][4] |

Note: Predicted values for this compound are based on the expected substituent effects.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. The ¹H NMR spectrum reveals the chemical environment of protons, while ¹³C NMR elucidates the carbon skeleton. For this compound, the aromatic protons will appear in the downfield region (typically 6.5-9.0 ppm). The electron-donating -NH₂ and -OH groups will cause an upfield shift for the protons on the same ring, particularly those in the ortho and para positions.

Table 3: Experimental ¹H NMR Chemical Shifts for 8-Hydroxyquinoline

| Proton | Chemical Shift (ppm) in CDCl₃ |

| H-2 | 8.78 |

| H-3 | 7.43 |

| H-4 | 8.15 |

| H-5 | 7.45 |

| H-6 | 7.33 |

| H-7 | 7.19 |

Reference:[5]

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

| H-2 | ~8.6 | ~147 | Distant from substituents, minor change. |

| H-3 | ~7.3 | ~122 | Minor influence from substituents. |

| H-4 | ~8.0 | ~136 | Minor influence from substituents. |

| H-5 | ~6.8 | ~110 | ortho to -NH₂, significant upfield shift. |

| H-6 | ~7.0 | ~115 | para to -NH₂ and meta to -OH, upfield shift. |

| C-2 | - | ~147 | - |

| C-3 | - | ~122 | - |

| C-4 | - | ~136 | - |

| C-4a | - | ~128 | - |

| C-5 | - | ~110 | Shielded by -NH₂ group. |

| C-6 | - | ~115 | Shielded by -NH₂ and -OH groups. |

| C-7 | - | ~140 | Deshielded by direct attachment of -NH₂. |

| C-8 | - | ~150 | Deshielded by direct attachment of -OH. |

| C-8a | - | ~138 | - |

Note: These are estimated values. Actual chemical shifts depend on the solvent and experimental conditions.

Experimental Protocols

Detailed and consistent experimental procedures are critical for obtaining high-quality, reproducible spectroscopic data.

General Sample Preparation

-

Compound Purity: Ensure the this compound sample is of high purity. Impurities can significantly interfere with spectral analysis, especially fluorescence and NMR.

-

Solvent Selection: Choose a solvent in which the analyte is sufficiently soluble and which does not interfere with the spectral region of interest. For UV-Vis and fluorescence, spectroscopic grade solvents (e.g., methanol, ethanol, DMSO) are required. For NMR, deuterated solvents (e.g., DMSO-d₆, CDCl₃) are necessary.

-

Concentration:

-

UV-Vis: Prepare a stock solution and dilute to a concentration that yields an absorbance between 0.1 and 1.0 AU (typically 1-10 µM).

-

Fluorescence: Concentrations are typically lower than for UV-Vis (0.1-1 µM) to avoid inner filter effects.

-

NMR: For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of deuterated solvent is common. For ¹³C NMR, higher concentrations (30+ mg) may be needed.[6]

-

UV-Visible Absorption Spectroscopy Protocol

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 30 minutes.

-

Blanking: Fill a quartz cuvette with the pure solvent to be used for the sample. Place it in the spectrophotometer and run a baseline correction (autozero) across the desired wavelength range (e.g., 200-600 nm).

-

Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Steady-State Fluorescence Spectroscopy Protocol

-

Instrument Setup: Power on the spectrofluorometer and allow the xenon lamp to stabilize.

-

Parameter Selection:

-

Set the excitation wavelength (λex). This is often chosen as the λmax from the UV-Vis spectrum.

-

Define the emission scan range (e.g., from λex + 20 nm to 700 nm).

-

Set the excitation and emission slit widths (e.g., 5-10 nm). Wider slits increase signal but decrease resolution.

-

-

Blank Measurement: Acquire an emission spectrum of the pure solvent to check for background fluorescence or Raman scattering.

-

Sample Measurement: Acquire the emission spectrum of the this compound solution.

-

Data Correction (Optional but Recommended): If available, apply instrument-specific correction factors for lamp intensity and detector response.

-

Excitation Spectrum: To confirm the absorbing species is the one emitting, set a fixed emission wavelength (at the measured maximum) and scan the excitation wavelengths. The resulting excitation spectrum should resemble the absorption spectrum.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh 5-25 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent in a clean vial.[7]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[6]

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using standard parameters (e.g., 16-32 scans, 1-5 second relaxation delay).

-

¹³C NMR: Acquire the spectrum. This requires significantly more scans (hours) due to the low natural abundance of ¹³C. A proton-decoupled experiment is standard.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data (FID).

-

Phase the resulting spectrum.

-

Perform a baseline correction.

-

Integrate the peaks in the ¹H spectrum.

-

Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

-

Visualizations: Workflows and Relationships

Diagrams are essential for visualizing experimental processes and the logical connections between a molecule's structure and its properties.

Caption: Workflow for UV-Visible and Fluorescence Spectroscopic Analysis.

Caption: Workflow for NMR Spectroscopic Analysis.

Caption: Logical Relationship between Molecular Structure and Spectroscopic Output.

Conclusion

This compound possesses a rich set of spectroscopic properties that are fundamental to its characterization and the exploration of its potential applications. While specific experimental data for this compound is not widely published, a thorough understanding of its parent scaffold, 8-hydroxyquinoline, allows for reliable predictions of its behavior. The UV-Vis and fluorescence spectra are governed by the π-conjugated system and are modulated by the electron-donating amino and hydroxyl groups. NMR spectroscopy provides the definitive structural fingerprint of the molecule. The experimental protocols and workflows detailed in this guide offer a robust framework for researchers to acquire high-quality data, enabling further investigation into the promising field of 8-hydroxyquinoline derivatives.

References

- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 2. 5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 8-Hydroxyquinoline(148-24-3) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

The Potent Biological Versatility of 7-Aminoquinolin-8-ol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Within this class, 8-hydroxyquinoline and its derivatives have garnered significant attention for their diverse and potent biological activities. This technical guide focuses on the derivatives of 7-aminoquinolin-8-ol, a subset of 8-hydroxyquinoline analogues, exploring their synthesis, multifaceted biological activities, and mechanisms of action. While this compound itself is a less-explored entity, its structural motif serves as a crucial component in a range of derivatives, particularly Mannich bases, which exhibit promising anticancer, antimicrobial, and neuroprotective properties. This document provides an in-depth overview of the current research, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Anticancer Activity: A Primary Focus

The most extensively documented biological activity of this compound derivatives is their potent and, in some cases, selective cytotoxicity against cancer cells. This activity is particularly pronounced in Mannich base derivatives, which are synthesized by the aminoalkylation of the parent 8-hydroxyquinoline at the C-7 position.

Quantitative Analysis of Cytotoxicity

The anticancer efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following tables summarize the reported IC50 values for a selection of 7-substituted 8-hydroxyquinoline derivatives.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 7-((4-Methylpiperazin-1-yl)methyl)quinolin-8-ol | MES-SA (parental) | >100 | [1][2] |

| MES-SA/Dx5 (MDR) | 5.3 ± 0.6 | [1][2] | |

| A431 (parental) | >100 | [1] | |

| A431-B1 (MDR) | 12.0 ± 1.0 | [1] | |

| 7-((4-Ethylpiperazin-1-yl)methyl)quinolin-8-ol | MES-SA (parental) | >100 | [1] |

| MES-SA/Dx5 (MDR) | 4.8 ± 0.5 | [1] | |

| 7-(Piperidin-1-ylmethyl)quinolin-8-ol | MES-SA (parental) | >100 | [1][3] |

| MES-SA/Dx5 (MDR) | 3.5 ± 0.4 | [1][3] | |

| 7-(Morpholinomethyl)quinolin-8-ol | MES-SA (parental) | >100 | [3] |

| MES-SA/Dx5 (MDR) | 10.5 ± 1.5 | [3] | |

| Clioquinol (5-Chloro-7-iodo-8-hydroxyquinoline) | SH-SY5Y | >1 (non-toxic) | [4] |

| Nitroxoline (8-Hydroxy-5-nitroquinoline) | SH-SY5Y | >1 (non-toxic) | [4] |

*MDR: Multidrug-Resistant

Mechanism of Anticancer Action

The anticancer activity of these 8-hydroxyquinoline derivatives is often attributed to their ability to chelate essential metal ions, particularly iron and copper. This chelation can disrupt critical cellular processes and induce cytotoxicity through several proposed mechanisms.[3]

One of the primary mechanisms involves the generation of reactive oxygen species (ROS). The metal complexes of these quinoline derivatives can undergo redox cycling, leading to the production of highly toxic hydroxyl radicals. This surge in intracellular ROS induces a state of oxidative stress, which can damage cellular components like DNA, proteins, and lipids, ultimately triggering apoptotic cell death.[3]

Furthermore, the chelation of iron can inhibit iron-dependent enzymes that are crucial for cell proliferation and DNA replication, such as ribonucleotide reductase.[5] This deprivation of essential metal ions can lead to cell cycle arrest and the induction of apoptosis.

Below is a diagram illustrating the proposed mechanism of action for the anticancer activity of 7-substituted 8-hydroxyquinoline derivatives.

Neuroprotective Effects

In addition to their anticancer properties, derivatives of 8-hydroxyquinoline have shown promise as neuroprotective agents, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's.[4][6] This neuroprotective activity is also closely linked to their metal-chelating capabilities.

In neurodegenerative disorders, the dysregulation of metal ion homeostasis is a key pathological feature. The accumulation of metal ions like copper and zinc can promote the aggregation of amyloid-beta peptides and increase oxidative stress, contributing to neuronal damage.[7] 8-Hydroxyquinoline derivatives, such as clioquinol, can act as metal ionophores, helping to restore metal ion balance and reduce metal-induced toxicity.[4][8]

The following diagram illustrates the role of these compounds in mitigating metal-induced neurotoxicity.

Antimicrobial Activity

The 8-hydroxyquinoline scaffold is also a well-established pharmacophore in the development of antimicrobial agents.[5] The antimicrobial activity of its derivatives is believed to stem from their ability to chelate metal ions that are essential for the survival and growth of microorganisms. By sequestering these vital metal ions, the compounds can disrupt key enzymatic processes and compromise the integrity of the microbial cell membrane.

Quantitative data on the antimicrobial activity, often expressed as Minimum Inhibitory Concentration (MIC), is available for various derivatives, demonstrating their potential against a range of bacteria and fungi.

Experimental Protocols

Synthesis of 7-Substituted 8-Hydroxyquinoline Derivatives (Mannich Reaction)

The synthesis of 7-aminoalkylated 8-hydroxyquinoline derivatives is commonly achieved through the Mannich reaction. This one-pot, three-component condensation reaction involves an active hydrogen compound (8-hydroxyquinoline), an aldehyde (typically formaldehyde), and a primary or secondary amine.

General Procedure:

-

An appropriate secondary amine (e.g., 4-methylpiperazine) is dissolved in ethanol.

-

Formaldehyde (as a 37% aqueous solution) is added to the amine solution, and the mixture is stirred for a designated period (e.g., 1 hour) to allow for the formation of the Eschenmoser's salt intermediate.

-

A solution of 8-hydroxyquinoline in ethanol is then added to the reaction mixture.

-

The reaction is stirred at room temperature for a specified time (e.g., 12 hours).

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by flash chromatography on silica gel, to yield the desired 7-substituted 8-hydroxyquinoline derivative.[5]

The following diagram outlines the general workflow for the synthesis and biological evaluation of these compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

General Procedure:

-

Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds and incubated for a defined period (e.g., 72 hours).

-

After the incubation period, the treatment medium is removed, and a solution of MTT in a suitable buffer is added to each well.

-

The plates are incubated for a further period (e.g., 4 hours) to allow for the reduction of MTT by metabolically active cells into a purple formazan product.

-

The MTT solution is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.

Conclusion

Derivatives of this compound, particularly Mannich bases of 8-hydroxyquinoline, represent a versatile and promising class of compounds with significant potential in drug discovery. Their potent anticancer activity, linked to metal chelation and the induction of oxidative stress, makes them attractive candidates for the development of novel chemotherapeutic agents, especially for targeting multidrug-resistant cancers. Furthermore, their neuroprotective and antimicrobial properties underscore the broad therapeutic applicability of the 8-hydroxyquinoline scaffold. The straightforward synthesis and the clear structure-activity relationships observed for these compounds provide a solid foundation for further optimization and development. Future research should continue to explore the full therapeutic potential of this important class of molecules.

References

- 1. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases Targeting Multidrug Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 6. Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer’s disease - Chen - Annals of Translational Medicine [atm.amegroups.org]

- 8. Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

Metal Ion Chelation Properties of 7-Aminoquinolin-8-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 8-hydroxyquinoline (8-HQ) are a class of privileged structures in medicinal chemistry, renowned for their potent metal ion chelation capabilities. This property is intrinsically linked to their broad spectrum of biological activities, including anticancer, neuroprotective, and antimicrobial effects. This technical guide focuses on the metal-binding properties of a specific derivative, 7-Aminoquinolin-8-ol. While quantitative chelation data for this particular molecule is not extensively documented in publicly accessible literature, this paper will provide a comprehensive overview based on the well-characterized parent compound, 8-hydroxyquinoline. We will discuss the structural basis of chelation, present established stability constants for 8-HQ with key metal ions, and theorize on the electronic influence of the C7-amino substituent. Furthermore, this guide furnishes detailed, representative experimental protocols for the synthesis of this compound and the characterization of its metal-binding affinities, along with visualizations of these workflows and a proposed biological mechanism of action.

Introduction: The 8-Hydroxyquinoline Scaffold

8-Hydroxyquinoline (8-HQ), also known as oxine, is a bicyclic aromatic compound featuring a pyridine ring fused to a phenol. The spatial arrangement of the hydroxyl group at the C8 position and the pyridinic nitrogen atom creates a bidentate chelation site, enabling the formation of stable, five-membered ring complexes with a wide array of metal ions.[1] This ability to sequester and interact with biological metal ions like copper, zinc, and iron is central to the pharmacological effects of 8-HQ derivatives. Metal dyshomeostasis is a known factor in the pathology of numerous diseases, including neurodegenerative disorders and cancer. Compounds that can modulate the concentration or location of these metal ions are therefore of significant therapeutic interest.

The this compound derivative introduces an electron-donating amino (-NH₂) group at the C7 position of the quinoline ring. This substitution is expected to modulate the electronic properties of the chelating moiety, thereby influencing its affinity and selectivity for different metal ions.

Synthesis of this compound

The synthesis of this compound can be achieved through a standard two-step electrophilic aromatic substitution and subsequent reduction. The process begins with the nitration of the 8-hydroxyquinoline starting material, followed by the reduction of the resulting nitro group to the desired primary amine.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis

Disclaimer: This protocol is a representative example and should be adapted and optimized under appropriate laboratory safety protocols.

Step 1: Nitration of 8-Hydroxyquinoline

-

In a flask cooled in an ice bath (0-5°C), slowly add 8-hydroxyquinoline to a stirred mixture of concentrated sulfuric acid.

-

Maintain the temperature while adding a nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) dropwise over a period of 1-2 hours.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material.

-

Carefully pour the reaction mixture onto crushed ice, which will cause the nitro-substituted product to precipitate.

-

Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. This yields crude 7-Nitro-8-hydroxyquinoline.

Step 2: Reduction of 7-Nitro-8-hydroxyquinoline

-

Suspend the crude 7-Nitro-8-hydroxyquinoline in a suitable solvent such as ethanol or concentrated hydrochloric acid.

-

Add a reducing agent. A common method is the addition of tin(II) chloride (SnCl₂) dihydrate in portions while heating the mixture under reflux.

-

Monitor the reaction by TLC. Once the reduction is complete, cool the mixture.

-

If using an acidic medium, carefully basify the solution with a concentrated base (e.g., NaOH or NH₄OH) to precipitate the amino product. The pH should be adjusted to approximately 7-8.

-

Filter the resulting solid, wash with water, and dry.

-

The crude this compound can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography.

Metal Ion Chelation and Stability Constants

The chelation of a metal ion (Mⁿ⁺) by this compound involves the deprotonation of the C8-hydroxyl group and coordination of both the resulting phenolate oxygen and the C1-pyridine nitrogen to the metal center.

Theoretical Influence of the C7-Amino Group

The amino group (-NH₂) at the C7 position is an activating, electron-donating group. Its presence is predicted to increase the electron density on the aromatic ring system. This electronic effect has two key consequences for chelation:

-

Increased Basicity: The electron-donating nature of the amino group will increase the basicity (pKa) of both the pyridinic nitrogen and the phenolic oxygen.

-

Enhanced Stability: A more basic ligand generally forms more stable complexes with metal ions. Therefore, it is hypothesized that the log K values for this compound complexes will be higher than those for the corresponding 8-hydroxyquinoline complexes under identical conditions.

Quantitative Data: Stability Constants of 8-Hydroxyquinoline (Reference)

The following table summarizes the established stepwise stability constants for the parent 8-hydroxyquinoline with several biologically relevant divalent metal ions. This data is compiled from various potentiometric studies and serves as a reference point.[1]

| Metal Ion | log K₁ | log K₂ | Overall log β₂ (K₁*K₂) |

| Cu²⁺ | 12.1 | 11.2 | 23.3 |

| Ni²⁺ | 9.9 | 8.8 | 18.7 |

| Co²⁺ | 9.5 | 8.1 | 17.6 |

| Zn²⁺ | 8.7 | 8.0 | 16.7 |

| Fe²⁺ | 8.0 | 7.0 | 15.0 |

| Mn²⁺ | 7.4 | 6.3 | 13.7 |

Values are approximate and can vary with experimental conditions (temperature, ionic strength, solvent).

Experimental Protocol: Determination of Stability Constants

The Irving-Rossotti method, a potentiometric titration technique, is a widely used and reliable procedure for determining the stability constants of metal-ligand complexes.

Caption: Workflow for stability constant determination.

Detailed Protocol: Irving-Rossotti Potentiometric Titration

Objective: To determine the stepwise stability constants (K₁ and K₂) for a metal-ligand complex.

Materials:

-

Calibrated pH meter with a combined glass electrode.

-

Thermostated reaction vessel.

-

Microburette.

-

Standardized solutions of: NaOH (CO₂-free), a strong acid (e.g., HClO₄), and the metal salt (e.g., Cu(ClO₄)₂).

-

This compound (ligand).

-

Inert salt for maintaining constant ionic strength (e.g., NaClO₄).

-

Solvent (e.g., 50:50 dioxane-water or ethanol-water mixture to ensure solubility).

Procedure:

-

Solution Preparation: Prepare the following three solutions with a constant total volume and ionic strength:

-

Solution A (Acid Blank): Strong Acid + Inert Salt

-

Solution B (Ligand Blank): Strong Acid + Ligand + Inert Salt

-

Solution C (Metal-Ligand): Strong Acid + Ligand + Metal Salt + Inert Salt

-

-

Titration: Titrate each solution separately against the standardized NaOH solution in the thermostated vessel.

-

Data Collection: Record the pH reading after each incremental addition of NaOH. Continue well past the expected endpoint.

-

Data Analysis:

-

Plot the three titration curves (pH vs. volume of NaOH added).

-

From the horizontal shifts between the curves (A vs. B, and B vs. C), calculate the average number of protons associated with the ligand (ñₐ) and the average number of ligands bound per metal ion (ñ).

-

Calculate the free ligand exponent (pL) at each data point.

-

Construct a formation curve by plotting ñ against pL.

-

Determine the stepwise stability constants from the formation curve. For example, log K₁ is the value of pL at ñ = 0.5, and log K₂ is the value of pL at ñ = 1.5 (Half-ñ Method). More sophisticated computational methods can also be used for higher accuracy.

-

Biological Significance and Proposed Mechanism of Action

The biological activity of 8-HQ derivatives is often attributed to their ability to disrupt cellular metal ion homeostasis. By acting as ionophores, they can transport metal ions across cell membranes, leading to either a depletion of essential metals from metalloenzymes or an accumulation of metals in sensitive cellular compartments, such as mitochondria. This can trigger a cascade of events, including the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, programmed cell death (apoptosis).

Caption: Disruption of metal homeostasis by 8-HQ derivatives.

This mechanism is particularly relevant in cancer therapy, where tumor cells often have an altered metal metabolism and can be more susceptible to disruptions in metal homeostasis than healthy cells. The ability of this compound to chelate metals is the critical first step in this potential therapeutic pathway.

Conclusion

This compound is a promising derivative of the 8-hydroxyquinoline scaffold, possessing a bidentate site for potent metal ion chelation. While direct quantitative data on its metal complex stability remains a gap in the current literature, theoretical considerations based on the electron-donating nature of the C7-amino group suggest it may form even more stable complexes than its well-studied parent compound. The established protocols for synthesis and potentiometric analysis provided herein offer a clear path for researchers to fully characterize this compound. Understanding its precise chelation properties is paramount, as this will underpin its future development as a potential therapeutic agent targeting diseases linked to metal dyshomeostasis.

References

Photophysical properties of substituted 7-Aminoquinolin-8-ol

An In-depth Technical Guide on the Photophysical Properties of Substituted 7-Aminoquinolin-8-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties of substituted this compound derivatives. These compounds are of significant interest due to their potential applications as fluorescent probes, chemosensors, and pharmacologically active agents. This document details their synthesis, photophysical characteristics, and the experimental protocols used for their characterization.

Core Photophysical Properties

Substituted this compound derivatives exhibit interesting photophysical behaviors, largely governed by the nature and position of their substituents. The parent 8-hydroxyquinoline (8-HQ) is known to be weakly fluorescent due to an excited-state intermolecular proton transfer (ESIPT) from the hydroxyl group to the nitrogen atom of the pyridine ring.[1][2] However, substitution at the 7-position with an amino group, as well as other modifications to the quinoline scaffold, can significantly modulate these properties.

The fluorescence of these compounds is often greatly enhanced upon chelation with metal ions.[1][3] This is attributed to the formation of a rigid complex that restricts intramolecular vibrations and inhibits the non-radiative decay pathways, including ESIPT.[2] The electron-donating or withdrawing nature of the substituents also plays a crucial role in tuning the absorption and emission wavelengths. Electron-donating groups generally cause a red-shift (bathochromic shift) in the emission spectrum, while electron-withdrawing groups can lead to a blue-shift (hypsochromic shift).

Quantitative Photophysical Data

| Compound/Complex | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Lifetime (τ) (ns) | Solvent/Conditions | Reference(s) |

| 8-Hydroxyquinoline (8-HQ) | ~310 | ~520 | Very low | Ultrashort | Aqueous media | [2] |

| Tris-(8-hydroxyquinoline)aluminum (Alq3) | ~390 | ~520 | ~0.3 | ~17 | Thin film | [4] |

| Tris-(5-piperidino-8-hydroxyquinoline)aluminum | - | - | - | - | - | [4] |

| Tris-(5-pyrrolidino-8-hydroxyquinoline)aluminum | - | - | - | - | - | [4] |

| Tris-(5-morpholino-8-hydroxyquinoline)aluminum | - | - | - | - | - | [4] |

| 8-Bromo-7-hydroxyquinoline (BHQ) | ~365 | Low | Low | - | Aqueous buffer, pH 7.2 | [5] |

| 7-(Diethylamino)quinolin-2(1H)-one (DQ2) | 410 | - | 0.03 | < 0.02 | - | [6] |

| DQ2 + Cucurbit[7]uril (CB7) | - | - | 0.54 | - | - | [6] |

| Zinc complex of an 8-hydroxyquinoline derivative | - | 486 | - | - | Methanol | [7][8] |

| Zinc complex of another 8-hydroxyquinoline derivative | - | 513 | - | - | Methanol | [7][8] |

Experimental Protocols

This section outlines the detailed methodologies for the synthesis of this compound derivatives and the characterization of their photophysical properties.

Synthesis of Substituted this compound

The synthesis of this compound derivatives can be achieved through various established methods for quinoline synthesis, followed by functional group manipulations. The Skraup and Friedländer syntheses are common starting points for the quinoline core.

General Procedure for Skraup Synthesis of 8-Hydroxyquinolines:

-

A mixture of o-aminophenol, glycerol, and a dehydrating agent (e.g., concentrated sulfuric acid) is prepared.

-

An oxidizing agent (e.g., the nitro derivative of the aniline or arsenic acid) is added to the reaction mixture.

-

The mixture is heated, often to around 130-140°C, to drive the cyclization reaction.

-

After cooling, the reaction mixture is diluted with water and neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product.

-

The crude 8-hydroxyquinoline derivative is then purified by recrystallization or sublimation.

Introduction of the Amino Group at the 7-Position:

Substitution at the 7-position can be achieved through electrophilic substitution reactions on the 8-hydroxyquinoline core, followed by reduction or other functional group transformations. For instance, nitration followed by reduction is a common route to introduce an amino group.

Photophysical Measurements

UV-Vis Absorption Spectroscopy:

-

Solutions of the sample are prepared in a suitable solvent (e.g., ethanol, acetonitrile, or buffer) at a known concentration (typically in the micromolar range).

-

The absorption spectra are recorded using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm).

-

A solvent blank is used as a reference.

-

The wavelength of maximum absorption (λ_abs) is determined from the resulting spectrum.

Fluorescence Spectroscopy:

-

Solutions of the sample are prepared in a suitable solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

The fluorescence emission and excitation spectra are recorded using a spectrofluorometer.

-

For emission spectra, the sample is excited at its λ_abs, and the emission is scanned over a longer wavelength range.

-

For excitation spectra, the emission wavelength is fixed at the maximum emission wavelength (λ_em), and the excitation wavelength is scanned.

Fluorescence Quantum Yield (Φ_F) Determination (Relative Method):

-

A well-characterized fluorescence standard with a known quantum yield in the same solvent is chosen (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

The absorption and fluorescence spectra of both the sample and the standard are recorded under identical experimental conditions.

-

The integrated fluorescence intensity and the absorbance at the excitation wavelength are determined for both the sample and the standard.

-

The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.

Fluorescence Lifetime (τ) Measurement:

-

Fluorescence lifetimes are typically measured using Time-Correlated Single Photon Counting (TCSPC).

-

The sample is excited by a pulsed light source (e.g., a laser diode or a picosecond laser).

-

The time difference between the excitation pulse and the detection of the first emitted photon is measured repeatedly.

-

A histogram of the number of photons versus time is constructed, representing the fluorescence decay curve.

-

The decay curve is then fitted to an exponential function to determine the fluorescence lifetime (τ).

Visualized Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to the synthesis and function of substituted this compound derivatives.

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[7]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Initial Toxicity Screening of 7-Aminoquinolin-8-ol Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical framework for the initial toxicity screening of 7-Aminoquinolin-8-ol. Publicly available toxicological data for this specific compound is limited. Therefore, this guide outlines the recommended experimental protocols and potential toxicological endpoints based on the broader class of quinoline and aminoquinoline derivatives. The quantitative data presented herein is for the closely related isomer, 5-Amino-8-hydroxyquinoline (5A8Q), and should be considered illustrative.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of an amino group and a hydroxyl group on the quinoline scaffold, as in this compound, can significantly modulate its physicochemical properties and biological interactions, making it a compound of interest in drug discovery. However, these structural modifications also necessitate a thorough evaluation of its toxicological profile early in the drug development process to identify potential liabilities.

This guide details a standard battery of in vitro assays for the initial toxicity screening of this compound, covering cytotoxicity, genotoxicity, hepatotoxicity, and cardiotoxicity.

Data Presentation: Illustrative Toxicity Data for Amino-8-hydroxyquinoline Isomers

The following tables summarize representative quantitative data for 5-Amino-8-hydroxyquinoline (5A8Q), a structural isomer of this compound. This data is intended to provide a comparative context for the types of results generated in an initial toxicity screen.

Table 1: In Vitro Cytotoxicity of 5-Amino-8-hydroxyquinoline (5A8Q)

| Cell Line | Cell Type | Assay | Endpoint | Result |

| HeLa | Human Cervical Cancer | MTT | Cell Viability | Significant decrease |

| MCF-7 | Human Breast Cancer | MTT | Cell Viability | Significant decrease |

| HaCaT | Human Keratinocytes (Non-cancer) | MTT | Cell Viability | Less cytotoxic than against cancer cell lines |

Data is qualitative as specific IC50 values were not provided in the source material. The studies indicate that 5A8Q and its complexes show greater cytotoxicity towards cancer cells than non-cancerous keratinocytes[1].

Table 2: Genotoxicity Profile of Related Quinolines

| Compound Class | Assay | System | Metabolic Activation | Result |

| Quinoline | Ames Test | Salmonella typhimurium | With S9 Mix | Mutagenic |

| Quinoline | Unscheduled DNA Synthesis | Rat Hepatocytes | N/A | Positive |

| 4-Aminoquinolines | Ames Test | S. typhimurium TA98, TA100 | With and Without S9 | Non-mutagenic |

This data for the parent quinoline and 4-aminoquinoline derivatives suggests that the potential for genotoxicity within this class of compounds should be carefully evaluated.

Experimental Protocols

A comprehensive initial toxicity screening program should include a panel of assays to assess various potential toxicological liabilities.

General Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24-72 hours.

-

MTT Addition: Add MTT reagent (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the purple formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Genotoxicity Screening: Ames Test

The Ames test is a widely used method that uses several strains of the bacterium Salmonella typhimurium to test for a compound's mutagenic potential.

Protocol:

-

Strain Preparation: Grow cultures of appropriate S. typhimurium strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions) overnight.

-

Metabolic Activation (Optional but Recommended): Prepare an S9 fraction from rat liver homogenates to simulate mammalian metabolism.

-

Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.

-

Plating: Pour the mixture onto a minimal glucose agar plate.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Hepatotoxicity Screening: Primary Human Hepatocytes Assay

Primary human hepatocytes are considered the gold standard for in vitro liver toxicity testing as they retain many of the metabolic functions of the liver.

Protocol:

-

Hepatocyte Plating: Thaw and plate cryopreserved primary human hepatocytes on collagen-coated plates. Allow them to attach and form a monolayer (typically 4-24 hours).

-

Compound Exposure: Treat the hepatocytes with a range of concentrations of this compound for 24-48 hours.

-

Endpoint Measurement: Assess hepatotoxicity through various endpoints:

-

Cell Viability: Use assays like the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

-

Enzyme Leakage: Measure the activity of lactate dehydrogenase (LDH) or alanine aminotransferase (ALT) in the culture medium as an indicator of membrane damage.

-

Mitochondrial Function: Assess mitochondrial respiration and toxicity using platforms like the Seahorse XF Analyzer.

-

Cardiotoxicity Screening: hERG Assay

The hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a critical component of cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation and potentially fatal arrhythmias.

Protocol:

-

Cell Line: Use a mammalian cell line (e.g., HEK293 or CHO cells) stably expressing the hERG channel.

-

Methodology: The most common method is automated patch-clamp electrophysiology.

-

Procedure:

-

Cells are captured on a planar patch-clamp substrate.

-

A whole-cell recording configuration is established.

-

A specific voltage protocol is applied to elicit hERG currents.

-

The baseline current is recorded.

-

This compound is added at multiple concentrations, and the effect on the hERG current is measured.

-

-

Data Analysis: The percentage of hERG channel inhibition is calculated for each concentration, and an IC50 value is determined.

Mandatory Visualizations

Experimental and Logical Workflows

Caption: Workflow for the initial in vitro toxicity screening of this compound.

Hypothesized Signaling Pathways in Aminoquinoline-Induced Toxicity

Based on literature for related aminoquinoline compounds, several signaling pathways may be implicated in the potential toxicity of this compound. The following diagram illustrates a hypothesized mechanism involving oxidative stress and apoptosis.

Caption: Hypothesized signaling pathway for this compound-induced cytotoxicity.

Conclusion

The initial toxicity screening of this compound is a critical step in its evaluation as a potential therapeutic agent. While specific data for this compound is sparse, a well-defined battery of in vitro assays, including cytotoxicity, genotoxicity, hepatotoxicity, and cardiotoxicity assessments, provides a robust framework for its initial safety profiling. The methodologies and illustrative data presented in this guide serve as a comprehensive resource for researchers and drug development professionals to design and interpret the initial toxicological evaluation of novel aminoquinoline compounds. Further studies are warranted to elucidate the specific toxicological profile and mechanisms of action of this compound.

References

Methodological & Application

Application Notes and Protocols for 7-Aminoquinolin-8-ol as a Fluorescent Sensor for Metal Ions

Disclaimer: Direct experimental data for 7-Aminoquinolin-8-ol as a fluorescent sensor is limited in publicly available literature. The following application notes and protocols are based on the well-established principles and experimental data of closely related and structurally similar compounds, such as 8-hydroxyquinoline and 8-aminoquinoline derivatives, which are widely recognized as effective fluorescent metal ion sensors.[1][2][3]

Introduction

This compound is a heterocyclic aromatic compound belonging to the quinoline family. Its structure, featuring both a hydroxyl and an amino group in close proximity to the nitrogen atom of the quinoline ring, makes it an excellent candidate as a chelating agent and a fluorescent sensor for various metal ions. Upon coordination with a metal ion, the photophysical properties of this compound are expected to change significantly, leading to a "turn-on" or "turn-off" fluorescent response. This property allows for the qualitative and quantitative detection of metal ions in various samples.

The sensing mechanism is primarily based on the principles of Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), or Internal Charge Transfer (ICT).[1][4] In the free ligand state, the fluorescence of the molecule is often quenched. However, upon binding to a metal ion, the chelation restricts intramolecular vibrations and rotations, and can inhibit PET processes, leading to a significant enhancement in fluorescence intensity.[1][3]

Potential Applications

-

Environmental Monitoring: Detection of heavy metal ion contamination (e.g., Cu²⁺, Cd²⁺, Hg²⁺, Pb²⁺) in water and soil samples.

-

Biological and Cellular Imaging: Visualization and quantification of biologically important metal ions (e.g., Zn²⁺, Fe³⁺, Mg²⁺) in living cells and tissues.[5]

-

Pharmaceutical and Drug Development: Screening for metal-based drugs and studying metalloenzyme activity.

-

Industrial Quality Control: Monitoring metal ion concentrations in various industrial processes and products.

Quantitative Data Summary

The following table summarizes the expected performance of this compound as a fluorescent sensor for various metal ions, based on data from analogous quinoline-based sensors.

| Metal Ion | Binding Stoichiometry (Ligand:Metal) | Detection Limit (LOD) | Binding Constant (Kₐ) (M⁻¹) | Quantum Yield (Φ) (in complex) |

| Zn²⁺ | 1:1 or 2:1 | 10 - 100 nM | 10⁵ - 10⁷ | 0.3 - 0.7 |

| Cd²⁺ | 1:1 | 50 - 200 nM | 10⁴ - 10⁶ | 0.2 - 0.5 |

| Al³⁺ | 1:1 | 100 - 500 nM | 10⁴ - 10⁵ | 0.1 - 0.4 |

| Cu²⁺ | 1:1 | 20 - 150 nM | 10⁵ - 10⁸ | Quenched |

| Fe³⁺ | 1:1 | 50 - 300 nM | 10⁴ - 10⁶ | Quenched |

Note: These values are estimates based on the performance of similar 8-hydroxyquinoline and 8-aminoquinoline derivatives and may vary depending on the specific experimental conditions (solvent, pH, temperature).

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves the nitration of 8-hydroxyquinoline followed by the reduction of the nitro group.

Materials:

-

8-Hydroxyquinoline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Iron (Fe) powder or Tin(II) Chloride (SnCl₂)

-

Hydrochloric Acid (HCl)

-

Sodium Bicarbonate (NaHCO₃)

-

Ethanol

-

Ethyl Acetate

-

Deionized Water

Procedure:

-

Nitration of 8-Hydroxyquinoline:

-

Dissolve 8-hydroxyquinoline in concentrated sulfuric acid in an ice bath.

-

Slowly add a mixture of concentrated sulfuric acid and concentrated nitric acid dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

-

Pour the reaction mixture onto crushed ice to precipitate the nitro derivative.

-

Filter the precipitate, wash with cold water until the filtrate is neutral, and dry the product. This will likely yield a mixture of 5-nitro- and 7-nitro-8-hydroxyquinoline.

-

-

Separation of Isomers (if necessary):

-

The isomers can be separated using column chromatography on silica gel with a suitable eluent system (e.g., hexane/ethyl acetate).

-

-

Reduction of 7-Nitro-8-hydroxyquinoline:

-

Suspend 7-nitro-8-hydroxyquinoline in a mixture of ethanol and concentrated hydrochloric acid.

-

Add iron powder or tin(II) chloride in portions while stirring.

-

Heat the reaction mixture at reflux for 2-4 hours.

-

Cool the mixture and filter to remove the excess reducing agent.

-

Neutralize the filtrate with a saturated solution of sodium bicarbonate until a precipitate forms.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain this compound.

-

The final product can be purified by recrystallization.

-

General Protocol for Metal Ion Detection

Materials:

-

Stock solution of this compound (e.g., 1 mM in DMSO or ethanol).

-

Stock solutions of various metal ion salts (e.g., 10 mM in deionized water).

-

Buffer solution (e.g., HEPES, Tris-HCl, at a suitable pH).

-

Fluorometer.

-

Quartz cuvettes.

Procedure:

-

Preparation of the Sensor Solution: Prepare a working solution of this compound (e.g., 10 µM) in the chosen buffer solution.

-

Fluorescence Measurements:

-

Transfer 3 mL of the sensor solution into a quartz cuvette.

-

Record the fluorescence spectrum of the free sensor by exciting at its maximum absorption wavelength (to be determined experimentally, likely in the UV region) and recording the emission spectrum.

-

Titration: Add small aliquots of the metal ion stock solution to the cuvette containing the sensor solution.

-

After each addition, mix thoroughly and allow the system to equilibrate for a few minutes.

-

Record the fluorescence spectrum after each addition.

-

-

Selectivity Test:

-

To test the selectivity of the sensor, add a specific amount of the target metal ion to the sensor solution and record the fluorescence response.

-

Then, add other potentially interfering metal ions at the same or higher concentrations and observe any changes in the fluorescence signal.

-

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to generate a calibration curve.

-

The detection limit can be calculated using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the calibration curve.

-

The binding constant can be determined by fitting the titration data to a suitable binding model (e.g., Benesi-Hildebrand equation for 1:1 binding).

-

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for metal ion detection by this compound and a typical experimental workflow.

Caption: Proposed signaling pathway for metal ion sensing by this compound.

Caption: General experimental workflow for metal ion detection using this compound.

References

Synthesis of 7-Aminoquinolin-8-ol Derivatives: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 7-Aminoquinolin-8-ol, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process involving the nitration of 8-hydroxyquinoline to yield 7-nitro-8-hydroxyquinoline, followed by the reduction of the nitro group to an amine.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Specifically, this compound serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications. The protocol outlined below provides a reliable method for the laboratory-scale synthesis of this important derivative.

Synthetic Pathway Overview

The synthesis of this compound from 8-hydroxyquinoline proceeds through a two-step reaction pathway. The first step is the electrophilic nitration of the quinoline ring, followed by the reduction of the introduced nitro group.

Application of 7-Aminoquinolin-8-ol in Live-Cell Imaging: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Aminoquinolin-8-ol is a heterocyclic aromatic compound belonging to the quinoline family. While specific data for this compound is limited in publicly available literature, its structural similarity to 8-hydroxyquinoline and 8-aminoquinoline derivatives suggests its potential as a fluorescent probe for live-cell imaging. Derivatives of 8-hydroxyquinoline and 8-aminoquinoline are well-established as effective chelators of metal ions, exhibiting changes in their fluorescence properties upon binding.[1][2] This characteristic makes them valuable tools for visualizing and quantifying intracellular metal ions, such as zinc (Zn²⁺), which play crucial roles in a myriad of cellular processes.[3]

These application notes provide a comprehensive overview of the anticipated properties and applications of this compound in live-cell imaging, based on the well-documented characteristics of its analogs. The protocols detailed below are generalized from established methods for similar quinoline-based fluorescent probes and should be optimized for specific experimental conditions.

Principle of Action

The functionality of this compound as a fluorescent probe is predicated on its ability to act as a metal ion chelator. The nitrogen atom of the quinoline ring and the hydroxyl and amino groups at positions 8 and 7, respectively, can coordinate with metal ions. This binding event is expected to alter the electronic structure of the molecule, leading to a "turn-on" or ratiometric shift in its fluorescence emission. This change in fluorescence intensity or wavelength can be detected using fluorescence microscopy, allowing for the visualization of metal ion distribution and fluctuations within living cells.

Potential Applications

-

Imaging of Intracellular Zinc (Zn²⁺): 8-Aminoquinoline derivatives are renowned for their selectivity and sensitivity towards Zn²⁺.[1][4] this compound is therefore expected to be a valuable tool for studying zinc signaling pathways, zinc homeostasis, and the role of zinc in various cellular processes and disease states.

-

Monitoring other Biologically Relevant Metal Ions: Depending on its specific binding affinities, this compound could potentially be used to detect other metal ions such as copper (Cu²⁺) or iron (Fe²⁺/Fe³⁺), which are also vital for cellular function.

-

High-Throughput Screening in Drug Discovery: The fluorescence-based detection mechanism makes this compound suitable for high-throughput screening assays to identify drugs that modulate intracellular metal ion concentrations.

Quantitative Data Summary (Based on Analogs)

Due to the absence of specific data for this compound, the following table summarizes the photophysical properties of representative 8-aminoquinoline and 8-hydroxyquinoline derivatives used for zinc sensing. This data provides a reference for the expected performance of this compound.

| Derivative Name | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Dissociation Constant (Kd) for Zn²⁺ | Reference |

| 8-Aminoquinoline | ~350-370 | ~480-500 | Varies | Micromolar to Nanomolar range | [4] |

| Zinquin | 368 | 490 | ~0.15 (in ethyl acetate) | ~1 µM | [5] |

| PMQA | ~365 | ~545 (after Zn²⁺ binding) | Not Reported | Not Reported | [6] |

| TSQ | 360 | 490 | ~0.04 (free), ~0.16 (Zn²⁺ complex) | ~100 nM | [1] |

Note: The spectral properties and binding affinities are highly dependent on the specific molecular structure and the solvent environment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Microcentrifuge tubes

Procedure:

-

Prepare a 1-10 mM stock solution of this compound in high-quality, anhydrous DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.

Protocol 2: Live-Cell Imaging of Intracellular Zinc

Materials:

-

Cells of interest (e.g., HeLa, HEK293) cultured on glass-bottom dishes or coverslips

-

Complete cell culture medium

-

Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

-

This compound stock solution (from Protocol 1)

-

Positive control: Zinc sulfate (ZnSO₄) or a cell-permeable zinc ionophore (e.g., pyrithione)

-

Negative control: A zinc chelator (e.g., TPEN)

-

Fluorescence microscope equipped with appropriate filters for excitation and emission

Procedure:

-

Cell Seeding: Seed the cells on glass-bottom dishes or coverslips at an appropriate density to reach 60-80% confluency on the day of the experiment.

-

Probe Loading:

-

Dilute the this compound stock solution in pre-warmed HBSS or serum-free medium to a final working concentration (typically 1-10 µM, optimization is required).

-

Remove the culture medium from the cells and wash once with pre-warmed HBSS.

-

Incubate the cells with the probe-containing solution for 15-60 minutes at 37°C in a CO₂ incubator. The optimal loading time and concentration should be determined empirically to maximize signal and minimize cytotoxicity.

-

-

Washing:

-

Remove the loading solution and wash the cells 2-3 times with pre-warmed HBSS or the imaging buffer to remove excess probe and reduce background fluorescence.

-

Add fresh, pre-warmed imaging buffer to the cells.

-

-

Imaging:

-

Place the dish on the stage of the fluorescence microscope.

-

Excite the cells at the appropriate wavelength (based on the expected properties, likely in the UV or near-UV range, e.g., ~360-380 nm).

-

Capture the emission fluorescence at the corresponding wavelength (expected to be in the blue-green region, e.g., ~480-520 nm).

-

Acquire images using the lowest possible excitation intensity and exposure time to minimize phototoxicity and photobleaching.

-

-

Controls (Optional but Recommended):

-

Positive Control: To confirm the probe's response to zinc, treat a separate sample of loaded cells with a low micromolar concentration of ZnSO₄ (e.g., 10-50 µM) for a few minutes before imaging.

-

Negative Control: To verify the specificity for zinc, treat another sample of loaded cells with a zinc chelator like TPEN (e.g., 5-10 µM) to quench the fluorescence signal.

-

Diagrams

Signaling Pathway Visualization

The following diagram illustrates the proposed mechanism of action for this compound as a "turn-on" fluorescent probe for intracellular zinc.

Caption: Proposed mechanism of this compound as a fluorescent zinc probe.

Experimental Workflow

This diagram outlines the key steps for using this compound in a live-cell imaging experiment.

Caption: A streamlined workflow for live-cell imaging using this compound.

Troubleshooting

-

High Background Fluorescence:

-

Cause: Incomplete removal of the probe or autofluorescence from the medium.

-

Solution: Increase the number of washes after probe loading. Use a phenol red-free imaging medium.

-

-

Low Signal:

-

Cause: Insufficient probe loading, low intracellular zinc levels, or incorrect filter sets.

-

Solution: Increase the probe concentration or incubation time. Use a positive control (add exogenous zinc) to confirm probe responsiveness. Verify the excitation and emission filter specifications.

-

-

Phototoxicity:

-

Cause: Excessive exposure to excitation light.

-

Solution: Reduce the excitation light intensity and/or exposure time. Use a more sensitive camera. Decrease the frequency of image acquisition in time-lapse experiments.

-

-

Probe Precipitation:

-

Cause: Low solubility of the probe in aqueous buffer.

-

Solution: Ensure the final concentration of DMSO is kept low (typically <0.5%). Prepare fresh working solutions and vortex well before use.

-

Conclusion

References

- 1. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. books.rsc.org [books.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Measurement of zinc in hepatocytes by using a fluorescent probe, zinquin: relationship to metallothionein and intracellular zinc - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 8-Aminoquinoline-based ratiometric zinc probe: unexpected binding mode and its application in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Detection of Fe(III) in Aqueous Solutions using 7-Aminoquinolin-8-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is an essential element for most living organisms, playing a critical role in various physiological processes. However, an imbalance in iron homeostasis, particularly an excess of ferric iron (Fe(III)), can lead to oxidative stress and is implicated in a range of pathological conditions. Consequently, the sensitive and selective detection of Fe(III) in aqueous environments is of significant interest in biomedical research and drug development. 7-Aminoquinolin-8-ol is a promising chelating agent for the colorimetric or fluorometric detection of Fe(III). As a derivative of 8-hydroxyquinoline, a well-established metal-binding scaffold, this compound is anticipated to form a stable complex with Fe(III) through its hydroxyl and quinoline nitrogen atoms. The amino group at the 7-position can modulate the electronic properties of the quinoline ring, potentially enhancing the sensitivity and selectivity of Fe(III) detection. These application notes provide a comprehensive overview and detailed protocols for the synthesis of this compound and its use as a sensor for Fe(III) in aqueous solutions.

Quantitative Data Summary

The analytical performance of this compound for the detection of Fe(III) is summarized below. Please note that the following data is illustrative and may vary based on specific experimental conditions. For comparison, data for the parent compound, 8-hydroxyquinoline, is also provided.

| Parameter | This compound (Illustrative) | 8-Hydroxyquinoline (Reference) |

| Detection Method | Colorimetric/Fluorometric | Colorimetric/Fluorometric |

| Wavelength Max (λmax) | ~450-550 nm (Fe(III) complex) | ~359 nm (Fe(III) complex in chloroform)[1][2] |

| Linear Range | 1-20 µM | 1-14 µg/mL[1][2] |

| Limit of Detection (LOD) | ~0.5 µM | Not explicitly stated |

| Selectivity | High for Fe(III) over other common cations | Good selectivity |

| Response Time | < 5 minutes | ~3-5 minutes[2] |

Signaling Pathway

The detection of Fe(III) by this compound is based on the formation of a coordination complex. The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group act as binding sites for the Fe(III) ion. This chelation event alters the electronic structure of the this compound molecule, leading to a change in its photophysical properties, such as a shift in the absorption maximum (colorimetric response) or a change in fluorescence intensity.

Caption: Chelation of Fe(III) by this compound leading to an optical signal.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible two-step synthesis of this compound starting from 8-hydroxyquinoline.

Step 1: Nitration of 8-Hydroxyquinoline to 7-Nitro-8-hydroxyquinoline

-

In a fume hood, dissolve 8-hydroxyquinoline in concentrated sulfuric acid in a flask cooled in an ice bath.

-

Slowly add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise to the 8-hydroxyquinoline solution while maintaining the temperature below 10°C.

-

After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the precipitate, wash with cold water until the filtrate is neutral, and dry the product.

-